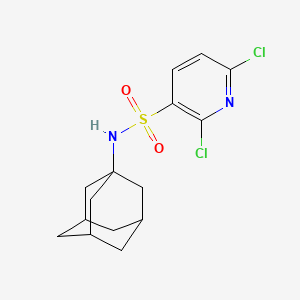

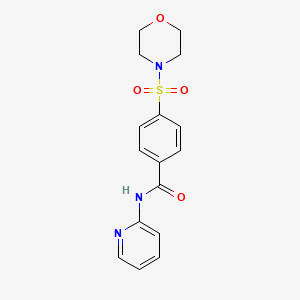

![molecular formula C17H18N4O2S2 B2903864 2-(benzo[d]thiazol-2-ylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide CAS No. 1797984-75-8](/img/structure/B2903864.png)

2-(benzo[d]thiazol-2-ylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(benzo[d]thiazol-2-ylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is an organic compound that combines multiple functional groups, offering a vast array of chemical reactivity and potential applications. The compound's structure integrates a benzothiazole ring, a tetrahydropyran moiety, and a pyrazole ring, making it highly versatile for various scientific and industrial applications.

Mecanismo De Acción

Target of Action

The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .

Mode of Action

The compound interacts with PTP1B by binding in the catalytic and second aryl binding site of the PTP1B . This binding inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling .

Biochemical Pathways

The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose homeostasis and energy balance. By enhancing these pathways, the compound can potentially improve insulin sensitivity and promote weight loss, which are beneficial effects for the treatment of Type II diabetes .

Pharmacokinetics

The compound has shown good in vitro ptp1b inhibitory potency and in vivo antihyperglycemic efficacy , suggesting that it may have favorable pharmacokinetic properties.

Result of Action

The compound has displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM . It also exhibited good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results indicate that the compound can effectively inhibit PTP1B and improve hyperglycemia, demonstrating its potential as an antidiabetic agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Synthesis of the Benzothiazole Intermediate: : The benzothiazole core can be synthesized via the cyclization of o-aminothiophenol with an appropriate carbonyl compound under acidic conditions.

Formation of the Thioether Bond: : The benzothiazole intermediate is treated with a halogenated acetamide derivative to form the thioether bond.

Incorporation of the Pyrazole Ring: : The pyrazole moiety is introduced through a condensation reaction of hydrazine with a 1,3-dicarbonyl compound, followed by cyclization.

Attachment of the Tetrahydropyran Ring: : The tetrahydropyran group is introduced via a nucleophilic substitution reaction involving a pyran precursor.

Industrial Production Methods: Industrial production may involve the optimization of the above synthetic routes, focusing on the use of readily available and cost-effective starting materials, along with scaling up reaction conditions and employing continuous flow chemistry to ensure efficient and high-yielding synthesis.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: : The compound can undergo oxidation reactions at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: : Reduction of the nitro group on the benzothiazole ring, if present, to an amine.

Substitution: : Electrophilic aromatic substitution reactions on the benzothiazole ring.

Condensation: : The amide group can participate in condensation reactions, forming imines or other condensation products.

Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: : Reagents like nitrating agents for electrophilic substitution.

Condensation: : Reagents such as aldehydes or ketones for forming imines.

Oxidation: : Sulfoxides and sulfones.

Reduction: : Amines.

Substitution: : Nitrobenzothiazole derivatives.

Condensation: : Imines and other condensation products.

Aplicaciones Científicas De Investigación

2-(benzo[d]thiazol-2-ylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide finds applications in diverse fields due to its unique chemical structure:

Chemistry: : Used as a building block in organic synthesis, facilitating the creation of complex molecules.

Biology: : Investigated for its potential as an enzyme inhibitor, especially in pathways involving benzothiazole and pyrazole derivatives.

Medicine: : Explored for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: : Utilized in the development of advanced materials, dyes, and polymers due to its multifunctional characteristics.

Comparación Con Compuestos Similares

Similar Compounds:

2-(benzo[d]thiazol-2-ylthio)acetamide: : Lacks the pyrazole and tetrahydropyran rings, making it less complex.

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide: : Lacks the benzothiazole ring, which limits its reactivity.

2-(benzo[d]thiazol-2-ylthio)-N-(pyrazol-4-yl)acetamide: : Does not contain the tetrahydropyran ring, offering different chemical properties.

Uniqueness: The unique combination of the benzothiazole, pyrazole, and tetrahydropyran rings in 2-(benzo[d]thiazol-2-ylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide provides a multifaceted reactivity profile and broad spectrum of applications. This structural complexity allows for diverse chemical transformations and potential biological activities, distinguishing it from its simpler counterparts.

This compound's versatility in synthesis and functionality makes it a valuable asset in various scientific and industrial fields.

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S2/c22-16(11-24-17-20-14-3-1-2-4-15(14)25-17)19-12-9-18-21(10-12)13-5-7-23-8-6-13/h1-4,9-10,13H,5-8,11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQDOFMSRDQJJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NC(=O)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylamino)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2903788.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2903793.png)

![2-(4-chlorophenoxy)-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)acetamide](/img/structure/B2903794.png)

![N-(3-methoxypropyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2903796.png)

![4-{4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}-N-[(oxolan-2-yl)methyl]butanamide](/img/structure/B2903798.png)

![2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2903799.png)

![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2903800.png)